

An In-depth Technical Guide on the Thermodynamic Properties of 1,4-Dipropylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,4-Dipropylbenzene**

Cat. No.: **B1593508**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **1,4-Dipropylbenzene**, also known as p-dipropylbenzene. The information is curated for professionals in research, science, and drug development who require accurate thermodynamic data for modeling, process design, and safety assessments. This document summarizes key quantitative data in structured tables, details the experimental protocols for their determination, and provides visual representations of experimental workflows.

Physicochemical and Thermodynamic Properties of 1,4-Dipropylbenzene

1,4-Dipropylbenzene is an aromatic hydrocarbon.^[1] Accurate knowledge of its thermodynamic properties is essential for various applications, including its use as a solvent or in chemical synthesis.

Table 1: General Physicochemical Properties of **1,4-Dipropylbenzene**

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₈	[2] [3]
Molecular Weight	162.27 g/mol	[2] [3]
CAS Number	4815-57-0	[2] [3]
Melting Point	-17 °C (256.15 K)	[4]
Boiling Point	210 °C (483.15 K)	
Density	0.857 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.489	

Table 2: Thermodynamic Properties of **1,4-Dipropylbenzene**

Property	Value	Unit	Source
Standard Enthalpy of Formation (Liquid)	-130.07 (\pm 1.22)	kJ/mol	[5]
Standard Enthalpy of Combustion (Liquid)	-7164.52 (\pm 1.04)	kJ/mol	[5]
Heat Capacity (Cp) at 298.15 K	35.4	R	[5]
Enthalpy of Fusion at Standard Conditions	20.49	kJ/mol	[2]
Enthalpy of Vaporization at Standard Conditions	45.24	kJ/mol	[2]
Critical Temperature (Tc)	706.05	K	[2]
Critical Pressure (Pc)	2370.28	kPa	[2]
Critical Volume (Vc)	0.600	m ³ /kmol	[2]
Acentric Factor	Value not available		
Standard Gibbs Free Energy of Formation	152.94	kJ/mol	[2]
Ionization Energy	8.31	eV	[2]

Table 3: Vapor Pressure of **1,4-Dipropylbenzene**

Temperature (°C)	Pressure (mmHg)	Source
20	0.25	[6]
25	0.33 hPa (approx. 0.2475 mmHg)	[7]
40	1	[8]

The vapor pressure can also be described by the Antoine equation, $\log_{10}(P) = A - (B / (T + C))$, where P is the vapor pressure in bar and T is the temperature in Kelvin.^[9] For 1,4-diisopropylbenzene (a related isomer), the parameters for a temperature range of 393.41 K to 484.73 K are A = 3.8176, B = 1641.44, and C = -81.204.^[9]

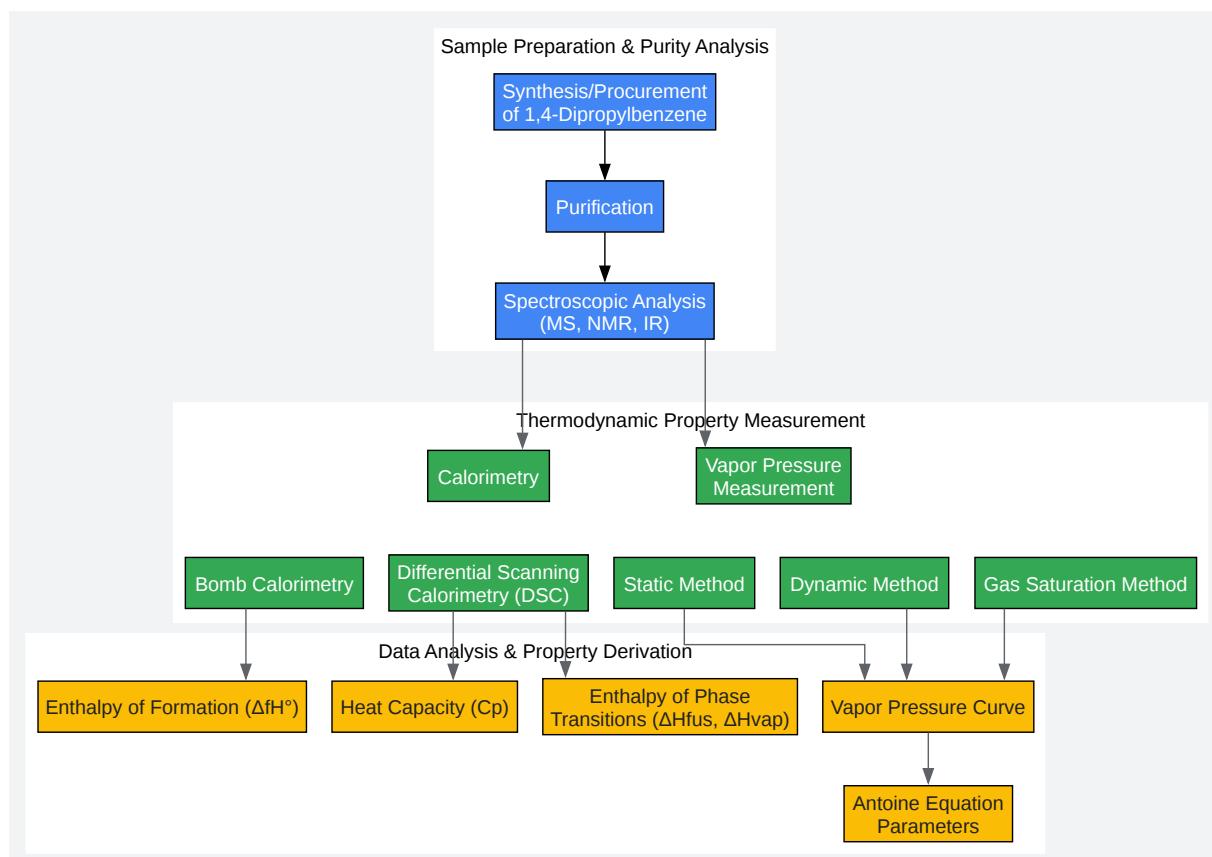
Experimental Protocols for Thermodynamic Property Determination

The accurate determination of thermodynamic properties relies on precise experimental methodologies. The following sections detail the common protocols used for measuring key parameters.

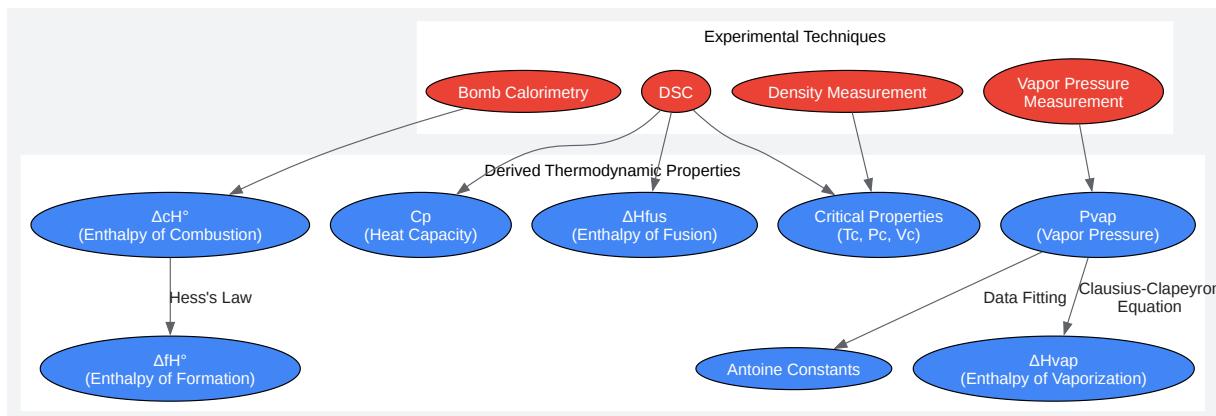
Vapor pressure is a fundamental thermodynamic property that indicates the volatility of a substance.^[10] It is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.^{[10][11]} Several methods are employed for its measurement.

- **Static Method:** A sample is placed in a thermostated, evacuated container.^[12] The system is allowed to reach thermal equilibrium, and the pressure of the vapor phase is measured directly.^[12] This method is suitable for a wide range of pressures.^[11]
- **Dynamic Method (Ebulliometry):** This technique involves measuring the boiling temperature of the substance at a controlled pressure.^[13] An ebulliometer is used to maintain a constant pressure, and the corresponding boiling point is determined.^[13] This method is effective for pressures ranging from approximately 2 mbar to 1 bar.^[13]
- **Gas Saturation Method (Transpiration Method):** An inert carrier gas is passed through or over the sample at a constant temperature and flow rate.^[14] The gas becomes saturated with the vapor of the substance.^[14] The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.^[14] This method is particularly useful for measuring low vapor pressures (from about 5 Pa to 1 kPa).^{[13][14]}
- **Knudsen Effusion Method:** This method is used for substances with very low vapor pressure.^{[10][11]} The sample is placed in a cell with a small orifice, and the rate of mass loss due to effusion of the vapor into a vacuum is measured.^[11] The vapor pressure is then calculated from this rate.^[11]

Calorimetry is the science of measuring the heat of chemical reactions or physical changes.[15][16]


- Bomb Calorimetry: This technique is used to determine the heat of combustion.[15][17] A known mass of the sample is placed in a sealed container (the "bomb"), which is filled with high-pressure oxygen and submerged in a known volume of water.[15][16] The sample is ignited, and the heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase.[16] By measuring this temperature change and knowing the heat capacity of the calorimeter, the enthalpy of combustion can be calculated.[16] The standard enthalpy of formation can then be derived from the enthalpy of combustion.
- Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[18] It is used to determine heat capacity, as well as the enthalpy of phase transitions like melting (fusion) and boiling (vaporization).[5][18]

Before conducting thermodynamic measurements, it is crucial to confirm the identity and purity of the compound. Spectroscopic methods are essential for this purpose.[19][20][21]


- Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of the compound.[20][22]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.[22][23]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule by observing the behavior of atomic nuclei in a magnetic field.[20][22]

Visualizations

The following diagrams illustrate the workflow for determining thermodynamic properties and the interrelation between different experimental techniques.

[Click to download full resolution via product page](#)

Experimental workflow for thermodynamic property determination.

[Click to download full resolution via product page](#)

Relationship between experimental techniques and thermodynamic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Benzene, 1,4-dipropyl- | C12H18 | CID 20958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemeo.com [chemeo.com]
- 3. Benzene, 1,4-dipropyl- [webbook.nist.gov]
- 4. 1,4-diisopropylbenzene [stenutz.eu]

- 5. pubs.acs.org [pubs.acs.org]
- 6. alkalisci.com [alkalisci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 1,4-Diisopropylbenzene | C12H18 | CID 7486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzene, 1,4-bis(1-methylethyl)- [webbook.nist.gov]
- 10. Vapor Pressure Testing: A Comprehensive Guide - zealinstruments.com
- 11. youtube.com [youtube.com]
- 12. calnesis.com [calnesis.com]
- 13. Vapor Pressures - LTP - Laboratory for Thermophysical Properties [ltp-oldenburg.de]
- 14. pubs.acs.org [pubs.acs.org]
- 15. monash.edu [monash.edu]
- 16. 5.2 Calorimetry - Chemistry 2e | OpenStax [openstax.org]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. solubilityofthings.com [solubilityofthings.com]
- 19. Spectroscopy - Wikipedia [en.wikipedia.org]
- 20. SPECTROSCOPY AND STRUCTURE DETERMINATION [sydney.edu.au]
- 21. Analyzing and Predicting Spectroscopic Data | bartleby [bartleby.com]
- 22. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 23. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Thermodynamic Properties of 1,4-Dipropylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1593508#thermodynamic-properties-of-1-4-dipropylbenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com